Allyl cyclohexyloxyacetate

Description

The exact mass of the compound Acetic acid, (cyclohexyloxy)-, 2-propenyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

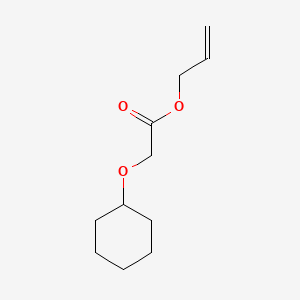

IUPAC Name |

prop-2-enyl 2-cyclohexyloxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUYSYKXSMTIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)COC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1071824 | |

| Record name | 2-Propen-1-yl 2-(cyclohexyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68901-15-5 | |

| Record name | Cyclogalbanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68901-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl cyclohexyloxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068901155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-(cyclohexyloxy)-, 2-propen-1-yl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propen-1-yl 2-(cyclohexyloxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1071824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl (cyclohexyloxy)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYL CYCLOHEXYLOXYACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2R58HW644 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: Allyl Cyclohexyloxyacetate (CAS 68901-15-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexyloxyacetate, registered under CAS number 68901-15-5, is a synthetic fragrance ingredient valued for its complex olfactory profile.[1][2] It is characterized by a strong, fruity, green, and herbal aroma, often with nuances of pineapple and galbanum.[1] This technical guide provides a comprehensive overview of its physicochemical properties, safety and toxicological data, synthesis, and analytical methodologies.

Physicochemical Properties

This compound is a colorless to pale yellowish liquid.[3] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₃ | [3][4] |

| Molecular Weight | 198.26 g/mol | [3][5] |

| Appearance | Colorless to yellowish liquid | [3] |

| Boiling Point | 254.86 °C to 283 °C | [3][4] |

| Melting Point | 22.95 °C (estimated) | [4] |

| Flash Point | > 100 °C (> 212 °F) | [4][6] |

| Density / Specific Gravity | 1.012 - 1.022 g/cm³ @ 20-25 °C | [4][6] |

| Refractive Index | 1.459 - 1.465 @ 20 °C | [3][6] |

| Water Solubility | 211.1 mg/L (estimated) | [4] |

| Vapor Pressure | 0.0151 - 0.021 mmHg @ 20-25 °C | [4][7] |

| log Kₒw (Octanol/Water Partition Coefficient) | 2.5 - 2.72 (estimated) | [4][7] |

Applications

The primary application of this compound is as a fragrance ingredient in a variety of consumer products. Its unique scent profile makes it a valuable component in:

-

Fine Fragrances: Used to impart green, fruity, and herbal notes, particularly in fougère and chypre compositions.[1]

-

Personal Care Products: Incorporated into soaps, detergents, and other toiletries.

-

Household Products: Utilized in cleaning agents and air fresheners.

Beyond its use in fragrances, it is also noted as an intermediate in organic synthesis for specialty chemicals.[3]

Safety and Toxicology

A summary of the available safety and toxicological data for this compound is presented below.

| Endpoint | Result | Classification/Remarks | Source(s) |

| Acute Oral Toxicity | LD50: 500 mg/kg (bodyweight) | Harmful if swallowed. | [8] |

| Skin Irritation | Causes skin irritation. | [5] | |

| Eye Irritation | Causes serious eye damage/irritation. | [5][8] | |

| Skin Sensitization | May cause an allergic skin reaction. | Based on a weight of evidence, it does not present a concern for skin sensitization, but due to its irritation potential, the level of free allyl alcohol is limited to less than 0.1% by IFRA standards. | [4][8] |

| Genotoxicity (Ames Test) | Not mutagenic. | The mutagenic activity was assessed in an Ames assay (OECD TG 471) and it was found to be not mutagenic. | [4] |

| Phototoxicity/Photoallergenicity | Does not present a concern. | The available UV spectra show limited absorption in the 290-700 nm range. | [4] |

| Aquatic Hazard | Harmful to aquatic life with long lasting effects. | [8] |

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing protective gloves, eye protection, and ensuring good ventilation.[5][8] Avoid contact with skin and eyes.[5]

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound, adapted from patent literature.[9] The process involves a two-step reaction: the hydrogenation of ethyl phenoxyacetate to form ethyl cyclohexyloxyacetate, followed by a transesterification reaction with allyl alcohol.

Step 1: Hydrogenation of Ethyl Phenoxyacetate

-

Apparatus: A high-pressure autoclave equipped with a stirrer, heating mantle, and gas inlet.

-

Reagents:

-

Ethyl phenoxyacetate

-

Ethanol (solvent)

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Hydrogen gas

-

-

Procedure:

-

Charge the autoclave with ethyl phenoxyacetate and ethanol.

-

Add the Pd/C catalyst. The weight ratio of catalyst to ethyl phenoxyacetate should be between 0.0001:1 and 0.5:1.

-

Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to 0.1 - 18 MPa.

-

Heat the mixture to 40 - 280 °C while stirring.

-

Maintain the reaction for 1 - 60 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the autoclave, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The resulting solution contains ethyl cyclohexyloxyacetate.

-

Step 2: Transesterification to this compound

-

Apparatus: A round-bottom flask equipped with a reflux condenser, Dean-Stark trap (or similar for azeotropic removal of ethanol), stirrer, and heating mantle.

-

Reagents:

-

Ethyl cyclohexyloxyacetate (from Step 1)

-

Allyl alcohol

-

Potassium carbonate (catalyst)

-

Toluene (entrainer, optional)

-

-

Procedure:

-

To the flask, add ethyl cyclohexyloxyacetate and an excess of allyl alcohol (weight ratio of ethyl cyclohexyloxyacetate to allyl alcohol of 1:0.1 to 1:5).

-

Add potassium carbonate as the catalyst.

-

Heat the mixture to reflux with stirring.

-

Collect the ethanol byproduct, which can be removed azeotropically with toluene if necessary, to drive the reaction to completion.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture.

-

Remove the excess allyl alcohol and toluene by distillation.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Caption: Synthesis workflow for this compound.

Analytical Protocol: Gas Chromatography (GC)

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for assessing the purity and quality of fragrance ingredients like this compound.

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms, or equivalent).

-

-

Sample Preparation:

-

Dilute the this compound sample in a suitable solvent such as acetone or ethanol to a concentration of approximately 1-5%.

-

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/minute to 280 °C.

-

Final Hold: Hold at 280 °C for 10 minutes.

-

-

Injection Volume: 1 µL

-

Split Ratio: 50:1 (can be adjusted based on sample concentration)

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a standard.

-

Determine the purity by calculating the peak area percentage.

-

Caption: General workflow for GC-FID analysis.

Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

-

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The chemical is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Methodology Overview:

-

Strains: A minimum of five strains are typically used, including TA98, TA100, TA1535, TA1537, and TA102 or E. coli WP2 uvrA (pKM101).

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

-

Procedure (Plate Incorporation Method):

-

The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours at 37 °C.

-

-

Scoring: The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.

-

-

Results for this compound:

Caption: Logical flow of the Ames test.

References

- 1. agilent.com [agilent.com]

- 2. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 6. researchgate.net [researchgate.net]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Galbanum Oxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galbanum oxyacetate, systematically known as prop-2-enyl 2-(cyclohexyloxy)acetate, is a synthetic fragrance ingredient valued for its powerful and multifaceted aroma.[1][2][3][4][5] It is characterized by a strong green, fruity, and herbal scent reminiscent of galbanum, with nuances of pineapple.[1][3][5][6] This technical guide provides a comprehensive overview of the known physical and chemical properties of Galbanum oxyacetate, drawing from available scientific literature and chemical databases. The information is presented to support research, development, and safety assessments involving this compound.

Physical and Chemical Properties

The physical and chemical properties of Galbanum oxyacetate are summarized in the table below, providing a consolidated reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₈O₃ | [1][5][7] |

| Molecular Weight | 198.26 g/mol | [3][5][7][8] |

| Appearance | Colorless to pale yellowish clear liquid | [1][2][4][7][9] |

| Boiling Point | 282.00 to 283.00 °C @ 760.00 mm Hg; 259°C | [1][2][7] |

| Density | 1.012–1.020 @ 25°C; 1.017 g/cm³ | [4][7] |

| Vapor Pressure | 0.003000 mmHg @ 25.00 °C | [1][2][7] |

| Flash Point | > 100 °C (> 212 °F) | [1][2][3][4][7] |

| Solubility | Soluble in alcohol. Water solubility: 1.6 g/L @ 20 °C | [1] |

| Refractive Index | 1.460 - 1.464 @ 20°C | [7] |

| LogP (o/w) | 2.643 (estimated) | [1] |

| Acid Value | 1.00 max. KOH/g | [1][2] |

| CAS Number | 68901-15-5 | [1][3][7][9] |

| Synonyms | Allyl (cyclohexyloxy)acetate, Cyclogalbanate, Cyclogalbaniff, Isoananat | [3][9] |

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are essential for confirming the molecular structure. Public databases indicate the availability of NMR spectra for Allyl (cyclohexyloxy)acetate.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. An FTIR spectrum for Allyl (cyclohexyloxy)acetate has been recorded.[8]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. GC-MS data for Allyl (cyclohexyloxy)acetate are available.[8]

Synthesis

Galbanum oxyacetate is a synthetic compound, and several synthesis routes have been described, primarily in patent literature. A general overview of the synthesis methodologies is provided below.

General Synthesis Workflow

The synthesis of Galbanum oxyacetate typically involves a multi-step process starting from readily available precursors. The following diagram illustrates a common synthetic pathway.

Experimental Protocols Overview

Detailed experimental protocols for the synthesis of Galbanum oxyacetate are primarily found in patent literature. These methods, while proprietary in their specifics, generally follow established organic chemistry principles.

-

From Phenoxyacetic Acid: A common route involves the hydrogenation of phenoxyacetic acid to yield cyclohexyloxyacetic acid. This intermediate is then esterified with allyl alcohol in the presence of an acid catalyst to produce the final product.[1][5][10]

-

From Cyclohexanol: An alternative pathway starts with cyclohexanol. An O-H insertion reaction with ethyl diazoacetate, often catalyzed by a copper compound, forms ethyl 2-cyclohexyloxy-acetate. This ester is then saponified and acidified to yield cyclohexyloxyacetic acid, which is subsequently esterified with allyl alcohol.[11][12] Another approach involves the reaction of cyclohexanol with sodium metal to form sodium cyclohexoxide, which then reacts with sodium chloroacetate in a "one-pot" synthesis, followed by the addition of allyl chloride.[13]

-

Transesterification: Another method involves the transesterification of ethyl cyclohexyloxyacetate with allyl alcohol.[7]

Safety and Toxicology

The safety of Galbanum oxyacetate has been evaluated, and it is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity (Oral) | Harmful if swallowed (H302) | [8] |

| Skin Corrosion/Irritation | Causes skin irritation (H315) | [8] |

| Hazardous to the Aquatic Environment (Long-term) | Very toxic to aquatic life with long lasting effects (H410) | [8] |

It is recommended to consult the full Safety Data Sheet (SDS) for detailed safety precautions, handling procedures, and emergency measures.[2]

Biological Activity and Signaling Pathways

A thorough review of the publicly available scientific literature did not yield specific information on the biological activities or associated signaling pathways of Galbanum oxyacetate. While the biological activities of various essential oils and plant extracts from which fragrance compounds are derived have been studied, data on the specific mechanisms of action for individual synthetic fragrance molecules like Galbanum oxyacetate are often limited or proprietary to the fragrance and flavor industry. Therefore, a diagrammatic representation of signaling pathways is not feasible at this time.

Conclusion

Galbanum oxyacetate is a well-characterized synthetic fragrance ingredient with a distinct and valuable aromatic profile. Its physical and chemical properties are well-documented, providing a solid foundation for its application in various formulations. While several synthetic routes have been established, detailed experimental protocols are primarily confined to patent literature. The compound has a defined safety profile under GHS, which should be carefully considered during handling and use. Future research into the specific biological interactions and potential signaling pathways of Galbanum oxyacetate could further elucidate its toxicological profile and may reveal novel applications.

References

- 1. ScenTree - Cyclogalbanate® (CAS N° 68901-15-5) [scentree.co]

- 2. capotchem.cn [capotchem.cn]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. Cyclogalbanate (68901-15-5) – Green Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 5. Allyl cyclohexyloxyacetate | 68901-15-5 [chemicalbook.com]

- 6. Allyl (cyclohexyloxy)acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 7. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]

- 8. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Production method of high-content cyclogalbanate synthetic perfume - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN107915627A - The method of " one kettle way " synthesizing cyclohexane 1 ethoxyacetic acid allyl ester - Google Patents [patents.google.com]

Allyl cyclohexyloxyacetate molecular weight and formula

An In-depth Technical Guide on Allyl Cyclohexyloxyacetate

This guide provides an overview of the fundamental physicochemical properties of this compound, a compound of interest for researchers, scientists, and professionals in drug development and fragrance chemistry.

Core Molecular Data

This compound is a colorless to pale yellowish liquid recognized for its strong, fruity, and green-herbal fragrance reminiscent of galbanum.[1][2] It is utilized in fragrance compositions for various toiletries and household products.[1][2]

The key molecular identifiers and properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C11H18O3 | [1][3][4][5][6] |

| Molecular Weight | 198.26 g/mol | [1][3][4][5] |

| CAS Number | 68901-15-5 | [1][3][5][6] |

| EINECS Number | 272-657-3 | [1][6] |

| Appearance | Colorless to yellowish liquid | [3] |

| Boiling Point | 283 °C | [1] |

| Density | 1.016 g/cm³ | [1] |

| Flash Point | >100 °C | [1] |

| Water Solubility | 1.655 g/L at 20°C | [1] |

Note: Slight variations in reported values may exist across different data sources.

Logical Relationship of Compound Properties

The following diagram illustrates the relationship between the compound's identity and its fundamental chemical properties.

References

A Technical Guide to Quantum Chemical Calculations for Allyl Cyclohexyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Chemical Calculations in Molecular Analysis

Quantum chemistry provides a powerful theoretical framework for understanding the electronic structure and properties of molecules.[1][2] By solving the Schrödinger equation or its approximations, we can compute a wide range of molecular attributes that are often difficult or impossible to measure experimentally. For a molecule like Allyl cyclohexyloxyacetate, which is utilized as a fragrance ingredient, these calculations can offer profound insights into its conformational preferences, spectroscopic signatures, reactivity, and potential interactions with biological receptors.[3][4]

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools in modern chemical research, offering a balance between accuracy and computational cost.[2][5] They can be used to predict properties such as optimized molecular geometry, vibrational frequencies (infrared and Raman spectra), electronic properties (HOMO-LUMO gap, molecular electrostatic potential), and thermochemical data.[2][5] This information is invaluable for rational molecular design, understanding structure-activity relationships, and interpreting experimental data.

Theoretical Methodology: A Workflow for this compound

A typical workflow for the quantum chemical investigation of this compound would involve several key steps, from initial structure generation to detailed analysis of its electronic properties.

2.1. Geometry Optimization

The first step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization, an iterative process that seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero. A common and reliable method for this is DFT with a functional like B3LYP and a Pople-style basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules.

2.2. Vibrational Frequency Analysis

Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve two primary purposes:

-

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable equilibrium geometry (a true energy minimum).

-

Prediction of Spectroscopic Data: The calculated frequencies and their corresponding intensities can be used to predict the infrared (IR) and Raman spectra of the molecule. This is invaluable for interpreting and assigning peaks in experimentally obtained spectra.

2.3. Electronic Property Calculations

With the optimized geometry, a variety of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting non-covalent interactions and sites of chemical attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

Predicted and Known Properties of this compound

While specific computational data is not available, we can present the known physical properties and illustrate the expected output of quantum chemical calculations in tabular format.

Table 1: Known Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₃ | [7] |

| Molecular Weight | 198.26 g/mol | [7] |

| CAS Number | 68901-15-5 | [7] |

| Appearance | Colorless to yellowish liquid | [4] |

| Boiling Point | 281 - 283 °C | [4] |

| Refractive Index | n20/D 1.460 - 1.464 | [4] |

| Use | Fragrance Ingredient | [3][7] |

Table 2: Illustrative Example of Calculated Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))

This table is a hypothetical representation of expected data.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (ester) | ~1.21 Å |

| C-O (ester) | ~1.35 Å | |

| C=C (allyl) | ~1.33 Å | |

| Bond Angle | O=C-O (ester) | ~124° |

| C-O-C (ether) | ~117° | |

| Dihedral Angle | C-C-C=C (allyl) | ~120° |

Table 3: Illustrative Example of Calculated Electronic Properties (DFT/B3LYP/6-311++G(d,p))

This table is a hypothetical representation of expected data.

| Property | Calculated Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ 0.5 eV |

| HOMO-LUMO Gap (ΔE) | ~ 7.0 eV |

| Dipole Moment | ~ 2.5 Debye |

| Mulliken Atomic Charges | C=O (Carbonyl Carbon): ~ +0.6e |

| C=O (Carbonyl Oxygen): ~ -0.5e |

Experimental Protocols and Correlation

The true power of quantum chemical calculations lies in their synergy with experimental results. The computed data can be used to validate and interpret experimental findings.

4.1. Synthesis of this compound

Several synthesis methods for this compound have been reported. A common approach involves a two-step process:

-

Hydrogenation: Phenoxyacetic acid is hydrogenated to form cyclohexyloxyacetic acid. This reaction is typically catalyzed by transition metals such as Nickel, Platinum, or Rhodium on a support like alumina or activated carbon.[8]

-

Esterification: The resulting cyclohexyloxyacetic acid is then esterified with allyl alcohol in the presence of an acidic catalyst to yield the final product, this compound.[8]

Another reported method involves the O-H insertion reaction of ethyl diazoacetate with cyclohexanol, followed by transesterification.[9]

4.2. Spectroscopic Characterization Protocol

To validate the computational results, experimental spectra would be acquired.

-

FTIR Spectroscopy Protocol:

-

Sample Preparation: A small drop of pure this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

Data Acquisition: The sample is placed in the spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Analysis: The experimental spectrum is compared with the computationally predicted vibrational frequencies. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and method-specific deviations.

-

-

UV-Vis Spectroscopy Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or cyclohexane.

-

Data Acquisition: The absorbance spectrum is recorded, typically from 200 to 800 nm, using a dual-beam spectrophotometer with the pure solvent as a reference.

-

Analysis: The wavelength of maximum absorption (λ_max) is compared with the value predicted from Time-Dependent DFT (TD-DFT) calculations, which compute the electronic transition energies.

-

Conclusion

Quantum chemical calculations offer a robust, predictive framework for the in-depth characterization of this compound. By employing methods like DFT, researchers can obtain detailed insights into the molecule's structural, vibrational, and electronic properties. This theoretical data, when correlated with experimental findings, provides a comprehensive understanding of the molecule's behavior. For professionals in the fragrance and drug development industries, such computational studies can accelerate the design and discovery process by enabling a rational, molecule-level approach to predicting properties and function.

References

- 1. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 3. Allyl (cyclohexyloxy)acetate | The Fragrance Conservatory [fragranceconservatory.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives | MDPI [mdpi.com]

- 6. Molecules | Free Full-Text | Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives [mdpi.com]

- 7. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of Allyl Cyclohexyloxyacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl cyclohexyloxyacetate is a molecule of interest in various chemical fields, including fragrance and materials science. Its three-dimensional structure, or conformation, plays a crucial role in determining its physical, chemical, and biological properties. Understanding the conformational preferences of this molecule is essential for predicting its behavior, designing new applications, and for its potential use in drug development where molecular shape is a key determinant of biological activity.

This technical guide provides a detailed theoretical analysis of the conformational landscape of this compound. Due to the limited availability of direct experimental or computational data for this specific molecule, this guide synthesizes fundamental principles of conformational analysis, including allylic strain and cyclohexane stereochemistry, drawing upon data from analogous systems to predict the most stable conformers.

Theoretical Background

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energy associated with these arrangements.[1] Molecules can exist in different conformations, or conformers, which can be interconverted by rotation around single bonds. The relative stability of these conformers is determined by various steric and electronic interactions.

Allylic Strain (A1,3 Strain)

Allylic strain, also known as A1,3 strain, is a destabilizing steric interaction that occurs between substituents on the first and third atoms of an allyl group (C=C-C).[2] This strain arises from the close proximity of these substituents in certain conformations, leading to van der Waals repulsion. To alleviate this strain, the molecule will preferentially adopt a conformation where the smallest substituent on the allylic carbon (C3) is oriented towards the double bond. The magnitude of allylic strain is dependent on the size of the interacting groups. For instance, the interaction between a methyl group and a hydrogen in an allylic system can introduce a strain energy of approximately 1.3 kcal/mol.[3]

Conformational Analysis of the Cyclohexane Ring

The cyclohexane ring predominantly adopts a non-planar "chair" conformation, which is significantly more stable than other conformations like the "boat" or "twist-boat" due to the minimization of angle and torsional strain.[4] In a chair conformation, the substituents can occupy two types of positions: axial (perpendicular to the approximate plane of the ring) and equatorial (in the approximate plane of the ring).

Substituents in the axial position experience destabilizing 1,3-diaxial interactions with the other two axial hydrogens on the same side of the ring.[5] These are steric repulsions that increase the energy of the conformer. Consequently, monosubstituted cyclohexanes generally exist in a conformational equilibrium that strongly favors the conformer with the substituent in the equatorial position. The energy difference between the axial and equatorial conformers is known as the "A-value". For a methoxy group (-OCH3), which is structurally similar to the cyclohexyloxy group, the A-value is approximately 0.6 kcal/mol, indicating a preference for the equatorial position.

Computational and Experimental Methodologies for Conformational Analysis

Experimental Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular conformation in solution. Key parameters like nuclear Overhauser effects (NOEs), coupling constants (3JHH), and residual dipolar couplings (RDCs) can provide information about interatomic distances and dihedral angles, which helps in elucidating the dominant conformers.[6]

-

X-ray Crystallography: This method provides the precise three-dimensional structure of a molecule in the solid state. While the solid-state conformation may not be the most stable one in solution, it provides a crucial starting point for computational studies.

Computational Protocols

-

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy surface of a molecule. Force fields like MMFF94 or AMBER are used to calculate the energies of different conformers and identify the low-energy structures.

-

Quantum Mechanics (QM): QM methods, such as ab initio and Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energies of molecules. These methods are often used to refine the geometries and relative energies of the conformers identified by molecular mechanics. A typical workflow involves an initial conformational search using a less computationally expensive method, followed by optimization and energy calculation of the low-energy conformers at a higher level of theory (e.g., B3LYP/6-31G(d)).

Conformational Analysis of this compound

The conformational flexibility of this compound arises primarily from rotation around three key single bonds, as defined by the dihedral angles ω1, ω2, and ω3. The conformation of the cyclohexane ring also plays a critical role.

Key Rotatable Bonds in this compound:

-

ω1 (C=C-C-O): Rotation around the C-O bond of the allyl group.

-

ω2 (C-O-C=O): Rotation around the ester C-O bond.

-

ω3 (O-C-Ccyclohexyl-O): Rotation around the bond connecting the acetate group to the cyclohexane ring.

The overall conformation will be a result of the interplay between minimizing allylic strain in the allyl moiety and favoring the equatorial position for the bulky substituent on the cyclohexane ring.

Predicted Stable Conformations

Based on the principles of allylic strain and cyclohexane conformation, we can predict the most stable conformers of this compound.

-

Cyclohexane Ring Conformation: The cyclohexyloxyacetate group is a bulky substituent. Therefore, the cyclohexane ring will overwhelmingly favor a chair conformation where this group occupies an equatorial position to avoid 1,3-diaxial interactions. The energy penalty for the axial conformation is estimated to be greater than 2.0 kcal/mol.

-

Allyl Group Conformation (ω1): Due to A1,3 strain, the conformation around the Callyl-O bond will be dictated by the need to minimize the interaction between the vinyl group (C=C) and the ester carbonyl group. The most stable arrangement is predicted to be one where the C=C bond is syn or anti to the C-O-C bond, with a preference to avoid eclipsing interactions.

-

Ester Group Conformation (ω2): Esters generally prefer a Z (or s-trans) conformation where the carbonyl group and the alkyl group on the oxygen are on opposite sides of the C-O single bond. This conformation is significantly more stable (by several kcal/mol) than the E (or s-cis) conformation due to reduced steric hindrance and favorable dipole-dipole interactions.

Estimated Energetic Penalties

The following table summarizes the estimated energetic penalties for various unfavorable interactions that can occur in different conformers of this compound. These values are based on data from analogous systems and theoretical calculations on similar functional groups.

| Interaction Type | Groups Involved | Estimated Energy Penalty (kcal/mol) |

| 1,3-Diaxial Interaction | Axial -O-CH2-COO-Allyl vs. Axial H | > 2.0 |

| Allylic Strain (A1,3) | C=C vs. C=O (eclipsed) | ~ 1.5 - 3.0 |

| Torsional Strain | Eclipsed C-H / C-C bonds | ~ 1.0 per H/H eclipse |

| Ester E-conformation | Carbonyl O vs. Allyl group | > 4.0 |

Visualizations

The following diagrams, generated using the DOT language, illustrate the logical workflow for a theoretical conformational analysis and depict the predicted most stable conformer of this compound.

Conclusion

This technical guide provides a theoretical framework for understanding the conformational preferences of this compound. By applying the well-established principles of allylic strain and cyclohexane stereochemistry, it is predicted that the most stable conformer will feature the cyclohexyloxyacetate group in an equatorial position on a chair-form cyclohexane ring, a Z-conformation of the ester group, and an arrangement of the allyl group that minimizes A1,3 strain.

While this theoretical analysis provides valuable insights, it is important to emphasize that these predictions are based on data from analogous systems. For a definitive conformational assignment, further experimental studies, such as detailed NMR analysis, or high-level computational studies on this compound itself are required. The methodologies and theoretical considerations outlined in this guide provide a solid foundation for such future investigations.

References

Allyl Cyclohexyloxyacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl cyclohexyloxyacetate is a synthetic ester primarily recognized for its potent green, fruity aroma, with nuances of pineapple and galbanum.[1] While its principal application lies within the fragrance and flavor industries, its chemical structure and properties are of interest for broader chemical synthesis and material science applications. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of this compound, presenting detailed experimental protocols and structured data for scientific and research applications.

Discovery and History

This compound, also known by trade names such as Cyclogalbanate, is a synthetic aroma chemical developed for the perfumery industry.[1] It does not occur naturally. The development of this and similar compounds was driven by the need to create stable and versatile fragrance ingredients that could impart unique and desirable scent profiles to a wide range of products.[2]

The synthesis of this compound has been approached through several chemical routes, reflecting an evolution in synthetic methodology towards improved efficiency, yield, and safety. Early methods for preparing similar alkyl cyclohexyloxyacetates, such as the hydrolysis of (cyclohexyloxy) acetonitrils or the reaction of cyclohexanol with diazoethylester of acetic acid, often resulted in low yields.[3] Consequently, catalytic hydrogenation of alkyl phenoxyacetates emerged as a more common and efficient preparation procedure.[3]

Key historical synthesis strategies include:

-

Hydrogenation of Phenoxyacetate Precursors followed by Transesterification: This two-step process involves the initial hydrogenation of an alkyl phenoxyacetate to form an alkyl cyclohexyloxyacetate, which is then transesterified with allyl alcohol to yield the final product.[3][4]

-

Direct Esterification: This method involves the esterification of cyclohexyloxyacetic acid with allyl alcohol, typically using an acid catalyst.[3]

-

"One-Pot" Synthesis: More recent innovations have focused on "one-pot" procedures to streamline the synthesis, improve efficiency, and reduce waste.[5]

-

Alternative Precursor Synthesis: A novel process utilizing ethyl diazoacetate (EDA) for an O-H insertion reaction with cyclohexanol has been described for the synthesis of the precursor ethyl 2-cyclohexyloxy-acetate, which can then be converted to the allyl ester.[6]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

| Property | Value | Reference(s) |

| Chemical Name | Allyl (cyclohexyloxy)acetate | [1] |

| Synonyms | Cyclogalbanate, Galbanum oxyacetate | [1] |

| CAS Number | 68901-15-5 | [1] |

| Molecular Formula | C₁₁H₁₈O₃ | [1][7] |

| Molecular Weight | 198.26 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid | [1][3][7] |

| Odor Profile | Fruity, pineapple-like, green, herbal | [1][3] |

| Boiling Point | 281 - 283 °C | [7] |

| Density | 1.016 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.460 - 1.464 | [3][7] |

| Flash Point | >100 °C | [3] |

| Water Solubility | 211.1 mg/L (Predicted) | [8] |

| LogP | 2.06490 | [3] |

| Spectroscopic Data | 1H NMR, 13C NMR, GC-MS, and FT-IR data are available on PubChem. | [2] |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. The following sections detail the methodologies for the most common and innovative approaches.

Synthesis via Hydrogenation and Transesterification

This is a widely employed two-step method. The first step involves the hydrogenation of an alkyl phenoxyacetate to yield an alkyl cyclohexyloxyacetate. The second step is the transesterification of this intermediate with allyl alcohol.

Experimental Workflow: Hydrogenation and Transesterification

Caption: Workflow for the two-step synthesis of this compound.

Protocol Details:

-

Step 1: Hydrogenation of Methyl Phenoxyacetate [3]

-

Apparatus: A stainless steel autoclave (e.g., 400 mL capacity).

-

Reactants: Methyl phenoxyacetate and a suitable catalyst (e.g., Rh, Ir, Pd, or Pt). A catalyst amount of 1 wt% is suggested.

-

Procedure: The methyl phenoxyacetate and catalyst are charged into the autoclave. The reactor is sealed and purged. The reaction is carried out at a temperature of 180°C and a pressure of 12 MPa.

-

Work-up and Purification: After the reaction, the resulting methyl cyclohexyloxyacetate is purified by vacuum distillation.

-

-

Step 2: Transesterification [3]

-

Apparatus: A standard reaction vessel equipped for heating and stirring.

-

Reactants: Methyl cyclohexyloxyacetate, allyl alcohol, and a basic catalyst (potassium carbonate or sodium methanolate are noted to be suitable to avoid side products).

-

Procedure: The purified methyl cyclohexyloxyacetate is reacted with allyl alcohol in the presence of the catalyst. The reaction is monitored for the conversion of the methyl ester.

-

Work-up and Purification: The final product, this compound, is purified by vacuum distillation. A yield of 72% has been reported.[3]

-

Synthesis via "One-Pot" Reaction

A more streamlined approach involves a "one-pot" synthesis, which simplifies the procedure and can improve overall efficiency.

Logical Flow: "One-Pot" Synthesis

Caption: Logical steps in the "one-pot" synthesis of this compound.

Protocol Details: [5]

-

Apparatus: A reaction vessel suitable for reflux and stirring in an inert atmosphere.

-

Reactants: Cyclohexanol, metallic sodium, sodium chloroacetate, allyl chloride, and dry toluene as a solvent.

-

Procedure:

-

Sodium cyclohexanolate is prepared by reacting cyclohexanol with metallic sodium.

-

This is then reacted with sodium chloroacetate in dry toluene under reflux.

-

A solution of allyl chloride in toluene is then added dropwise to the reaction mixture.

-

The reaction is stirred until completion.

-

-

Work-up and Purification: The reaction mixture is cooled to room temperature, filtered, and the filtrate is washed with water. The organic layer is extracted, dried, and the solvent is removed. The final product is obtained by distillation.

Mechanism of Action and Biological Activity

As a fragrance ingredient, the primary "mechanism of action" of this compound is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic scent. There is no known therapeutic or pharmacological signaling pathway associated with this compound in the context of drug development. Its biological activity has been assessed primarily for safety and toxicology, with studies indicating it does not present a concern for genotoxic potential.[8]

Applications

The primary application of this compound is in the fragrance industry, where it is used in a variety of products including perfumes, personal care items, and household goods.[1][2] Its green and fruity pineapple-like aroma makes it a valuable component for creating complex and appealing scent profiles.[1] It is also noted for its use as a flavoring agent in some food products.[2] Beyond these applications, its chemical structure as an ester with both cyclic and allylic functionalities suggests potential as an intermediate in broader organic synthesis.[2]

Conclusion

This compound is a well-established synthetic fragrance ingredient with a rich history of chemical synthesis development. The methodologies for its production have evolved to optimize yield and efficiency. The comprehensive physicochemical data provided herein offers a valuable resource for researchers in the fields of chemistry, material science, and fragrance development. While its biological activity is currently understood in the context of olfaction and safety, its unique chemical structure may present opportunities for further investigation in other scientific domains.

References

- 1. This compound | 68901-15-5 [chemicalbook.com]

- 2. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. allyl cyclohexyl acetate, 4728-82-9 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. scent.vn [scent.vn]

- 7. chemimpex.com [chemimpex.com]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to Allyl Cyclohexyloxyacetate

Introduction

Allyl cyclohexyloxyacetate is a synthetic chemical compound valued primarily for its application in the fragrance and flavor industries.[1][2][3] Characterized by a strong, fruity, and green aroma with notes reminiscent of galbanum and pineapple, it is a key ingredient in perfumes, toiletries, household products, and cosmetics.[2][3][4] Beyond its olfactory properties, it serves as a versatile intermediate in the synthesis of specialty chemicals and can be used to modify polymer properties, enhancing flexibility and durability in coatings and adhesives.[1] This guide provides a comprehensive overview of its nomenclature, physicochemical properties, experimental synthesis protocols, and key identifiers for researchers, scientists, and professionals in drug development and chemical manufacturing.

Nomenclature and Identification

The compound is known by several names across different chemical inventories and commercial suppliers. The systematic IUPAC name is prop-2-enyl 2-cyclohexyloxyacetate.[5]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | prop-2-enyl 2-cyclohexyloxyacetate | [5] |

| CAS Number | 68901-15-5 | [1][2][5][6][7] |

| EINECS Number | 272-657-3 | [2][5][6] |

| Molecular Formula | C₁₁H₁₈O₃ | [1][2][6] |

| PubChem CID | 111727 | [1][5] |

| MDL Number | MFCD00083564 | [1] |

| InChI | InChI=1S/C11H18O3/c1-2-8-13-11(12)9-14-10-6-4-3-5-7-10/h2,10H,1,3-9H2 | [5][6] |

| SMILES | C=CCOC(=O)COC1CCCCC1 | [5] |

Common Synonyms: A variety of synonyms are used to identify this compound in commercial and scientific contexts:

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound determine its handling, application, and stability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 198.26 g/mol | [1][2][4][5] |

| Appearance | Colorless to pale yellowish liquid | [1][2][3] |

| Odor Profile | Strong, green, fruity, herbal, pineapple, galbanum | [2][4] |

| Boiling Point | 281 - 283 °C at 760 mmHg | [1][6] |

| Density | ~1.016 g/cm³ | [2][6] |

| Refractive Index | n20/D 1.460 - 1.464 | [1][2][6] |

| Flash Point | >100 °C (>212 °F) | [2][6][8] |

| Water Solubility | 1.655 g/L at 20°C | [2] |

| Vapor Pressure | 0.021 mmHg at 25°C | [9] |

| Log KOW | 2.72 | [9] |

Table 3: Spectroscopic Data Availability

| Data Type | Availability / Source |

| ¹³C NMR | Available via SpectraBase, John Wiley & Sons, Inc.[5] |

| GC-MS | Available via SpectraBase, John Wiley & Sons, Inc.[5] |

| FTIR | Available via SpectraBase, Wiley-VCH GmbH.[5] |

Experimental Protocols: Synthesis

Several synthetic routes for producing this compound have been developed, often starting from phenoxyacetic acid or its derivatives. The most common approaches involve a two-step process: hydrogenation of an aromatic ring followed by esterification or transesterification.

Method 1: Hydrogenation and Esterification

This is a widely used industrial method.

-

Step 1: Hydrogenation of Phenoxyacetic Acid. Phenoxyacetic acid is dissolved in a suitable solvent (e.g., water) and subjected to catalytic hydrogenation.[10] A catalyst, typically containing metals like Rhodium (e.g., 5% Rh/C), Platinum, or Nickel, is added to the solution.[10] The reaction is carried out in a high-pressure reactor under hydrogen pressure (e.g., 3 MPa) and elevated temperature (e.g., 100 °C) until hydrogen uptake ceases.[10] The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield crude cyclohexyloxyacetic acid.[10]

-

Step 2: Esterification with Allyl Alcohol. The resulting crude cyclohexyloxyacetic acid is then mixed with allyl alcohol in the presence of an acidic catalyst. The mixture is heated to drive the esterification reaction, forming this compound and water. The final product is purified, typically through vacuum distillation.[10]

Method 2: Hydrogenation and Transesterification

This method starts with an ester of phenoxyacetic acid.

-

Step 1: Hydrogenation of Alkyl Phenoxyacetate. An alkyl phenoxyacetate, such as methyl-phenoxyacetate or ethyl phenoxyacetate, is hydrogenated using a catalyst (e.g., Ni/Al₂O₃, Ru/C, Pt, Pd) at high temperature and pressure (e.g., 180°C, 12 MPa) to produce the corresponding alkyl cyclohexyloxyacetate.[11][12]

-

Step 2: Transesterification with Allyl Alcohol. The alkyl cyclohexyloxyacetate is then reacted with allyl alcohol in a transesterification reaction.[11][12] This step is best performed with a basic catalyst, such as potassium carbonate or sodium methanolate, which minimizes the formation of side products.[11] The reaction yields this compound, which is subsequently purified by vacuum distillation.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 68901-15-5 [m.chemicalbook.com]

- 3. This compound | 68901-15-5 [chemicalbook.com]

- 4. aarochem.com [aarochem.com]

- 5. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. allyl (cyclohexyloxy)acetate | 68901-15-5 [chemnet.com]

- 7. scent.vn [scent.vn]

- 8. Page loading... [guidechem.com]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. CN101125813A - Method for synthesizing allyl cyclohexoxyacetate - Google Patents [patents.google.com]

- 11. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 12. CN101798267A - Production method of cyclohexyloxy allyl acetate - Google Patents [patents.google.com]

Health and safety information for Allyl cyclohexyloxyacetate

An In-depth Technical Guide to the Health and Safety of Allyl Cyclohexyloxyacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety information currently available for this compound (CAS No. 68901-15-5). This fragrance ingredient is a colorless to pale yellowish liquid with a distinct fruity, herbal, and green odor.[1] Due to a lack of extensive direct toxicological data for this compound, its safety assessment heavily relies on the principle of read-across from structurally and metabolically similar compounds, primarily Allyl cyclohexanepropionate (CAS No. 2705-87-5). This guide synthesizes the available data on its physicochemical properties, toxicological profile, handling and storage recommendations, and emergency procedures. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are detailed. A logical diagram illustrating the read-across justification for toxicological data is also provided.

Physicochemical and General Information

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is critical for understanding its potential for exposure and for developing appropriate handling procedures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H18O3 | PubChem |

| Molecular Weight | 198.26 g/mol | PubChem[2] |

| CAS Number | 68901-15-5 | ChemicalBook[1] |

| Appearance | Colorless to pale yellowish liquid | ChemicalBook[1] |

| Odor | Strong, fruity, herbal, green, reminiscent of galbanum | ChemicalBook[1] |

| Boiling Point | >100°C | ChemicalBook[1] |

| Flash Point | >100°C | ChemicalBook[1] |

| Water Solubility | 1.655 g/L at 20°C | ChemicalBook[1] |

| LogP | 2.8 at 24.7°C | ChemicalBook[1] |

Toxicological Profile

The toxicological assessment of this compound is largely based on data from analogue compounds due to the limited availability of direct experimental studies.[3][4] The primary analogue used for read-across is Allyl cyclohexanepropionate. The justification for this approach is based on structural similarity, shared metabolic pathways where these esters are hydrolyzed to allyl alcohol and the corresponding carboxylic acids, and comparable physicochemical properties.

Table 2: Summary of Toxicological Endpoints for this compound and its Analogues

| Toxicological Endpoint | Result/Conclusion | Basis of Evidence |

| Acute Oral Toxicity | Harmful if swallowed (GHS Category 4) | GHS Classification[2] |

| Acute Dermal Toxicity | No data available for this compound. Allyl cyclohexanepropionate has an LD50 of 1600 mg/kg (rabbit). | Read-across from Allyl cyclohexanepropionate |

| Skin Corrosion/Irritation | Causes skin irritation (GHS Category 2) | GHS Classification[2] |

| Serious Eye Damage/Irritation | No data available. | - |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction.[5] | QSAR modeling and read-across from Allyl cyclohexanepropionate.[4][5] |

| Germ Cell Mutagenicity | Not expected to be genotoxic.[3][4] | Read-across from Allyl cyclohexanepropionate (Ames test, in vitro micronucleus test).[4][6] |

| Carcinogenicity | No component is identified as a probable, possible, or confirmed human carcinogen by IARC.[5] | IARC classification[5] |

| Reproductive Toxicity | Not expected to be a reproductive toxicant at current exposure levels. | Read-across from Allyl cyclohexanepropionate.[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[5] | MSDS Information[5] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not expected to be a significant hazard at current exposure levels. | Read-across from Allyl (cyclohexyloxy)acetate.[4] |

| Aspiration Hazard | No data available. | - |

Experimental Protocols

Detailed methodologies for the key toxicological assessments, based on OECD guidelines and read-across data, are provided below.

Repeated Dose Oral Toxicity (based on OECD Guideline 407)

The repeated dose 28-day oral toxicity study for the analogue compound, Allyl cyclohexanepropionate, was conducted following a protocol similar to OECD Guideline 407.

-

Test System: Wistar rats.

-

Administration: Daily oral gavage for 28 consecutive days.

-

Dose Groups: A control group and at least three dose levels of the test substance.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food consumption are measured weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis.

-

Pathology: All animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.

-

Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined based on the study findings. For Allyl (cyclohexyloxy)acetate, a derived NOAEL of 32 mg/kg/day was established from a read-across study.[4]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - based on OECD Guideline 471)

An Ames test was conducted on Allyl (cyclohexyloxy)acetate to assess its potential for gene mutations.

-

Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.

-

Method: The test was performed with and without metabolic activation (S9 mix). The substance was tested at a range of concentrations.

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent, reproducible increase in the number of revertant colonies. Allyl (cyclohexyloxy)acetate was found to be non-mutagenic in this assay.[3]

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (based on OECD Guideline 487)

The clastogenic potential of the analogue, Allyl cyclohexanepropionate, was evaluated using an in vitro micronucleus test.

-

Test System: Human peripheral blood lymphocytes.

-

Method: Cells were exposed to the test substance at various concentrations, both with and without metabolic activation.

-

Endpoint: The frequency of micronucleated cells was determined. A significant, dose-dependent increase in micronucleated cells indicates clastogenic activity. Allyl cyclohexanepropionate was considered non-clastogenic in this test.[6]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[2] |

Handling, Storage, and Emergency Procedures

Handling

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5]

-

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[5]

-

Avoid contact with skin and eyes.[5]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Read-Across Justification for Toxicological Data

The following diagram illustrates the logical relationship for using read-across data from analogue compounds to assess the safety of this compound.

Caption: Read-across justification for this compound.

Safe Handling Workflow

The following diagram outlines a workflow for the safe handling of this compound in a laboratory setting.

References

- 1. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. capotchem.cn [capotchem.cn]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Methodological & Application

Synthesis of Allyl Cyclohexyloxyacetate: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of Allyl cyclohexyloxyacetate, a valuable compound in the fragrance, flavor, and pharmaceutical industries.[1][2] These guidelines are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Abstract

This compound is a colorless to pale yellow liquid with a characteristic fruity, pineapple-like aroma.[2][3] It is primarily synthesized through the esterification of cyclohexyloxyacetic acid with allyl alcohol. This document outlines the most common and effective methods for its synthesis, including direct Fischer esterification and transesterification, providing detailed protocols, reaction parameters, and characterization data to ensure reproducibility and high-yield production in a laboratory setting.

Introduction

This compound, also known as galbanum oxyacetate, is a significant ester utilized for its distinct fragrance and flavor profile.[1][2] Its applications extend to being an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1] The synthesis of this compound is of considerable interest to the chemical industry, and robust, well-documented protocols are essential for consistent and efficient production. This application note details the prevalent synthetic routes from cyclohexyloxyacetic acid, offering comprehensive procedural details and expected outcomes.

Physicochemical and Spectral Data

A thorough characterization of this compound is crucial for quality control and confirmation of synthesis. The following tables summarize its key physical properties and spectral data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68901-15-5 | [1][2][3] |

| Molecular Formula | C₁₁H₁₈O₃ | [1][4] |

| Molecular Weight | 198.26 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 281 - 283 °C | [1] |

| Density | 1.016 g/cm³ | [3] |

| Refractive Index (n20/D) | 1.460 - 1.464 | [1][3] |

| Purity (by GC) | 98 - 100% | [1] |

Table 2: Spectral Data for this compound

| Spectroscopy | Data Highlights |

| ¹H NMR | Data available via PubChem, NMRShiftDB link.[4] |

| ¹³C NMR | Data available via PubChem, SpectraBase link.[4] |

| IR (FTIR) | Data available via PubChem, SpectraBase link.[4] |

| Mass Spec (GC-MS) | Data available via PubChem, SpectraBase link.[4] |

Synthetic Pathways and Protocols

The synthesis of this compound can be achieved through several methods. The most common industrial and laboratory-scale preparations are Fischer esterification and transesterification.

Synthesis via Fischer Esterification

This direct method involves the reaction of cyclohexyloxyacetic acid with allyl alcohol in the presence of a strong acid catalyst.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Protocol 1: Fischer Esterification

Materials:

-

Cyclohexyloxyacetic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add cyclohexyloxyacetic acid, a molar excess of allyl alcohol (e.g., 1.5 to 3 equivalents), and a suitable solvent such as toluene.

-

Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. Continue the reaction until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Table 3: Reaction Parameters for Fischer Esterification

| Parameter | Recommended Value/Condition |

| Mole Ratio (Acid:Alcohol) | 1 : 1.5 to 1 : 5 |

| Catalyst | H₂SO₄, p-TsOH |

| Catalyst Loading | 0.5 - 5 mol% relative to the carboxylic acid |

| Temperature | Reflux temperature of the solvent (e.g., Toluene ~110°C) |

| Reaction Time | 3 - 10 hours (monitor by TLC or GC) |

| Typical Yield | >85% |

Synthesis via Transesterification

This method involves the reaction of an alkyl ester of cyclohexyloxyacetic acid (e.g., methyl or ethyl ester) with allyl alcohol, catalyzed by either an acid or a base. Basic catalysts are often preferred to minimize side reactions.

Caption: Workflow for the synthesis of this compound via Transesterification.

Protocol 2: Base-Catalyzed Transesterification

Materials:

-

Methyl or Ethyl cyclohexyloxyacetate

-

Allyl alcohol

-

Sodium methoxide (NaOCH₃) or Potassium carbonate (K₂CO₃)

-

Diethyl ether or other suitable organic solvent

-

Dilute hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask with condenser and distillation head

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Charge a round-bottom flask with methyl or ethyl cyclohexyloxyacetate and a molar excess of allyl alcohol.

-

Add a catalytic amount of a base catalyst such as sodium methoxide or potassium carbonate.

-

Heat the mixture to reflux. The lower-boiling alcohol byproduct (methanol or ethanol) can be slowly removed by distillation to drive the equilibrium towards the product.

-

Monitor the reaction by TLC or GC until completion.

-

Cool the reaction mixture and dissolve it in an organic solvent like diethyl ether.

-

Wash the organic solution with water, then with dilute HCl to neutralize the base catalyst, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude ester by vacuum distillation.

Table 4: Reaction Parameters for Transesterification

| Parameter | Recommended Value/Condition |

| Mole Ratio (Ester:Alcohol) | 1 : 2 to 1 : 5 |

| Catalyst | Sodium methoxide, Potassium carbonate |

| Temperature | Reflux temperature of allyl alcohol (~97°C) |

| Reaction Time | 4 - 12 hours |

| Typical Yield | 70 - 95% |

Applications and Significance

This compound is a versatile molecule with a range of applications:

-

Fragrance and Perfumery: It is a key ingredient in many perfumes and cosmetic products, imparting a fresh, fruity, and green aroma.

-

Flavor Industry: Used as a flavoring agent in various food products.[1]

-

Pharmaceutical Synthesis: It serves as a valuable intermediate in the development of new active pharmaceutical ingredients (APIs).[1]

-

Polymer Chemistry: The allyl group allows for its use in polymer synthesis and modification.

Safety and Handling

-

Cyclohexyloxyacetic acid and its esters: Handle with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

-

Allyl alcohol: Is toxic and flammable. Work in a well-ventilated fume hood and avoid contact with skin and eyes.

-

Acid and Base Catalysts: Are corrosive. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from cyclohexyloxyacetic acid is a well-established process. Both Fischer esterification and transesterification offer reliable routes to this valuable compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully synthesize and characterize this compound for various applications.

References

Novel Synthesis Methods for Allyl Cyclohexyloxyacetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for novel synthesis methods of Allyl cyclohexyloxyacetate, a significant fragrance ingredient. The following sections outline various synthetic strategies, presenting quantitative data in structured tables for clear comparison and offering detailed experimental methodologies.

Introduction

This compound is a valuable compound in the fragrance industry, known for its fruity, pineapple-like aroma.[1] Traditional synthesis routes, such as the Williamson ether synthesis, have been widely used but are often accompanied by challenges related to reaction conditions and yields.[2][3][4][5][6][7] This has prompted the development of novel, more efficient synthetic methodologies. This document details several modern approaches, including multi-step hydrogenation and esterification/transesterification pathways and a "one-pot" synthesis strategy.

Synthesis Methodologies

Several innovative methods for the synthesis of this compound have been developed, offering improvements in yield, simplicity, and environmental impact. Below are detailed protocols for the most promising approaches.

Method 1: Two-Step Synthesis via Hydrogenation and Esterification